15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
Overview
Description
Microcystin-LW is a toxic analog of microcystin produced by cyanobacteria in freshwater systems.
Scientific Research Applications
Palladacycle Formation in Synthesis
The formation of palladacycles is a crucial aspect in the synthesis of complex organic compounds. A study by Hashmi et al. (2000) discusses the formation of a new palladacycle as a side product in the synthesis process. This highlights the intricate pathways involved in organic synthesis, where unexpected products can provide insights into reaction mechanisms (Hashmi, Grundl, & Bats, 2000).
Synthesis of Clavicipitic Acids
Clavicipitic acids, which are azepinoindole-type ergot alkaloids, have been synthesized through enantioselective methods. Shinohara, Fukuda, and Iwao (1999) achieved the synthesis of these complex molecules, demonstrating the application of this chemical compound in the synthesis of biologically active molecules (Shinohara, Fukuda, & Iwao, 1999).
Development of Aromatic Fluoro Analogues
The development of aromatic fluoro analogues is another key application. Lovey and Pawson (1981) described the synthesis of various analogues demonstrating the utility of this compound in creating structurally diverse molecules with potential biological activity (Lovey & Pawson, 1981).
Synthesis of Bicyclo[2.2.2]oct-5-en-2-ones
The synthesis of bicyclo[2.2.2]oct-5-en-2-ones, as studied by Yates and Langford (1981), is another application of this compound. This work demonstrates its role in forming complex cyclic structures, which are important in various chemical synthesis processes (Yates & Langford, 1981).
Interaction with Metal Ions in Anti-inflammatory Drugs
The interaction of this compound with metal ions in the context of anti-inflammatory drugs was explored by Dendrinou-Samara et al. (1998). Their work on complexes of Zn(II), Cd(II), and Pt(II) with anti-inflammatory drugs shows its potential in the development of new pharmaceutical compounds (Dendrinou-Samara et al., 1998).
Carbamate Derivatives of Indole
The synthesis of new carbamate derivatives of indole by Velikorodov, Kuanchalieva, and Titova (2010) indicates the versatility of this compound in organic synthesis, particularly in the modification and creation of new indole structures (Velikorodov, Kuanchalieva, & Titova, 2010).
Synthesis of Novel Indole-Benzimidazole Derivatives
Wang, Liu, Xu, Jiang, and Kang (2016) synthesized novel indole-benzimidazole derivatives, demonstrating the utility of this compound in creating heterocyclic structures that are significant in pharmaceutical chemistry (Wang et al., 2016).
Properties
IUPAC Name |
15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H72N8O12/c1-29(2)24-42-52(69)61-46(54(72)73)33(6)48(65)59-43(27-37-28-55-40-19-15-14-18-38(37)40)51(68)57-39(21-20-30(3)25-31(4)44(74-10)26-36-16-12-11-13-17-36)32(5)47(64)58-41(53(70)71)22-23-45(63)62(9)35(8)50(67)56-34(7)49(66)60-42/h11-21,25,28-29,31-34,39,41-44,46,55H,8,22-24,26-27H2,1-7,9-10H3,(H,56,67)(H,57,68)(H,58,64)(H,59,65)(H,60,66)(H,61,69)(H,70,71)(H,72,73)/b21-20-,30-25+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIASZBWXIFQMU-ZVXOBQGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CNC3=CC=CC=C32)C=CC(=CC(C)C(CC4=CC=CC=C4)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CNC3=CC=CC=C32)/C=C\C(=C\C(C)C(CC4=CC=CC=C4)OC)\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H72N8O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1025.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157622-02-1 | |
Record name | Microcystin LF | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157622021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Microcystin-LW | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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